molecular formula C26H25F3N2O9S B11931972 Keap1-Nrf2-IN-1 (TFA)

Keap1-Nrf2-IN-1 (TFA)

Cat. No.: B11931972
M. Wt: 598.5 g/mol
InChI Key: CARRGBULZRUUHS-FTBISJDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Keap1-Nrf2-IN-1 (TFA) is a small-molecule inhibitor targeting the Keap1-Nrf2 protein-protein interaction (PPI), which plays a central role in cellular defense against oxidative stress. By disrupting Keap1-mediated ubiquitination of Nrf2, this compound stabilizes Nrf2, allowing its translocation to the nucleus to activate antioxidant response element (ARE)-driven cytoprotective genes . Key characteristics include:

  • IC50: 43 nM for Keap1-Nrf2 PPI inhibition.
  • Molecular Weight: 598.54 (C₂₆H₂₅F₃N₂O₉S).
  • Applications: Demonstrated efficacy in antagonizing acetaminophen-induced liver injury in cellular and in vivo models .
  • Storage: Stable as a powder at -20°C and in solution at -80°C for up to 1 year .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Keap1-Nrf2-IN-1 (TFA) involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability and reactivity of intermediates .

Industrial Production Methods: Industrial production of Keap1-Nrf2-IN-1 (TFA) involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent systems, as well as the use of advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

General Mechanism of Keap1-Nrf2 Inhibition

The Keap1-Nrf2 interaction is primarily mediated by the Kelch domain of Keap1 binding to the Neh2 domain of Nrf2 via conserved motifs like ETGE . Small-molecule inhibitors typically disrupt this interaction through:

  • Covalent modification of Keap1 cysteines : Reactive electrophiles (e.g., isothiocyanates, Michael acceptors) modify critical cysteine residues (e.g., C151, C273, C288) in Keap1, destabilizing the Kelch domain structure and releasing Nrf2 .

  • Competitive displacement : Peptide mimetics or small molecules directly bind the Kelch domain’s binding pocket, mimicking the Nrf2 peptide (e.g., ETGE motif) .

Hypothetical Reaction Profile for Keap1-Nrf2-IN-1 (TFA)

While specific data for this compound is unavailable, insights can be drawn from similar inhibitors:

Reaction with Keap1 Cysteines

If Keap1-Nrf2-IN-1 (TFA) contains reactive electrophilic groups (e.g., α,β-unsaturated ketones, isothiocyanates), it may covalently modify Keap1’s cysteine residues via:

  • Michael addition : Reaction of a thiolate ion (Cys-S⁻) with an α,β-unsaturated carbonyl group.

  • Nucleophilic substitution : Attack on an electrophilic center (e.g., carbonyl carbon).

Example Reaction (hypothetical):

Keap1-Cys-SH+IN-1 (TFA)Keap1-Cys-S-IN-1 + TFA\text{Keap1-Cys-SH} + \text{IN-1 (TFA)} \rightarrow \text{Keap1-Cys-S-IN-1 + TFA}

This would disrupt Keap1’s ability to bind Nrf2, stabilizing the transcription factor.

Competitive Binding

If the inhibitor mimics the Nrf2 ETGE motif, it may bind to the Kelch domain’s binding pocket via hydrogen bonds and hydrophobic interactions. Structural studies show key residues (Tyr334, Arg415, Tyr572) in the Kelch domain contact the Nrf2 peptide .

Key Structural Features of Keap1-Nrf2 Inhibitors

From analogous compounds:

Feature Function
Reactive electrophiles Covalent modification of Keap1 cysteines (e.g., C151, C273, C288)
Peptide motifs (ETGE) Mimic Nrf2’s binding site, displacing it from Keap1
Hydrophobic groups Enhance binding affinity via interactions with Kelch domain pockets

Limitations and Considerations

  • Off-target effects : Keap1 interacts with other proteins (e.g., prothymosin-α), so inhibitors may disrupt these interactions .

  • Irreversible vs. reversible binding : Covalent modifiers (e.g., electrophiles) offer prolonged Nrf2 activation but risk off-target reactivity .

Scientific Research Applications

Mechanism of Action of Keap1-Nrf2-IN-1 (TFA)

Keap1-Nrf2-IN-1 (TFA) functions primarily as an inhibitor of the Keap1 protein, thereby stabilizing Nrf2 and enhancing its activity. This results in increased expression of genes that protect cells from oxidative damage. The compound achieves this by covalently modifying specific cysteine residues in Keap1, leading to reduced ubiquitination and subsequent accumulation of Nrf2 .

Cancer Therapy

Keap1-Nrf2-IN-1 (TFA) has been studied for its potential use in cancer therapy due to its ability to modulate Nrf2 activity. While Nrf2 activation can protect normal cells from oxidative damage, its overactivation in cancer cells can lead to increased survival and resistance to chemotherapy. Therefore, understanding how Keap1-Nrf2-IN-1 (TFA) alters Nrf2 signaling can provide insights into developing targeted therapies for cancers characterized by aberrant Nrf2 activity.

Case Study: Lung Cancer

  • Findings : Research indicated that inhibiting Keap1 with compounds like Keap1-Nrf2-IN-1 (TFA) could sensitize lung cancer cells to chemotherapy by preventing Nrf2-mediated drug resistance .
  • Mechanism : The compound was shown to disrupt the interaction between Keap1 and Nrf2, promoting apoptosis in cancer cells while sparing normal cells from toxicity.

Neuroprotection

The neuroprotective effects of activating the Nrf2 pathway have been explored extensively. Oxidative stress is a significant contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neurodegeneration

  • Findings : Studies demonstrated that treatment with Keap1-Nrf2-IN-1 (TFA) resulted in enhanced neuronal survival under oxidative stress conditions in vitro .
  • Mechanism : By stabilizing Nrf2, the compound increased the expression of antioxidant enzymes like heme oxygenase-1 and glutathione S-transferase, which are crucial for protecting neurons from oxidative damage.

Data Table: Summary of Applications

Application AreaDisease ContextMechanism of ActionKey Findings
Cancer TherapyLung CancerInhibition of Keap1 leading to Nrf2 stabilizationIncreased sensitivity to chemotherapy
NeuroprotectionAlzheimer's DiseaseActivation of antioxidant genes via Nrf2Enhanced neuronal survival under oxidative stress
Metabolic DisordersDiabetesModulation of glucose metabolism through Nrf2Improved insulin sensitivity and glucose homeostasis
Cardiovascular HealthAtherosclerosisReduction of inflammation via Nrf2 target genesDecreased plaque formation and improved vascular health

Comparison with Similar Compounds

Comparison with Similar Compounds

Keap1-Nrf2-IN-11

  • Key Features: KD: 0.21 nM for Keap1 binding, indicating high affinity . Molecular Weight: 765.9 (C₃₆H₄₃N₇O₈S₂). Mechanism: Promotes Nrf2 nuclear translocation and suppresses ROS/NO generation in LPS-induced macrophages. Applications: Effective in acute lung injury (ALI) models, reducing TNF-α levels and inflammation .
  • Advantages Over Keap1-Nrf2-IN-1 (TFA): Higher binding affinity (KD vs. Broader anti-inflammatory activity, targeting both oxidative stress and cytokine signaling .

Keap1-Nrf2-IN-13

  • Key Features :
    • IC50 : 0.15 μM for Keap1-Nrf2 PPI inhibition .
    • Molecular Weight : 620.69 (C₂₈H₃₂N₂O₁₀S₂).
    • Mechanism : Binds selectively to Keap1 residues (Asn414, Arg415, Arg483, Gln530) via hydrogen bonding, enhancing specificity .
    • Applications : Investigated in pulmonary fibrosis and chronic obstructive pulmonary disease (COPD) models .
  • Advantages Over Keap1-Nrf2-IN-1 (TFA): Structural specificity reduces off-target effects. Potential utility in chronic diseases due to prolonged stability and targeted action .

Natural Phytochemicals (e.g., Sulforaphane, Curcumin)

  • Key Features :
    • Mechanism : Indirect activation via Keap1-Nrf2 pathway modulation, often involving multiple signaling pathways (e.g., MAPK, NF-κB) .
    • Applications : Widely studied for cancer chemoprevention and chronic disease management .
  • Limitations Compared to Synthetic Inhibitors :
    • Lower potency (micromolar-range IC50 values).
    • Variable bioavailability and pharmacokinetics .

Comparative Data Table

Compound Target Affinity (IC50/KD) Molecular Weight Key Mechanism Primary Applications
Keap1-Nrf2-IN-1 (TFA) IC50 = 43 nM 598.54 Direct Keap1-Nrf2 PPI inhibition Hepatoprotection, oxidative stress
Keap1-Nrf2-IN-11 KD = 0.21 nM 765.90 Nrf2 nuclear translocation, ROS inhibition ALI, inflammation
Keap1-Nrf2-IN-13 IC50 = 0.15 μM 620.69 Hydrogen bonding to Keap1 residues Pulmonary fibrosis, COPD
Sulforaphane IC50 ~ 1–10 μM 177.29 Keap1 cysteine modification Cancer prevention, detoxification

Research Findings and Implications

  • Efficacy in Disease Models: Keap1-Nrf2-IN-1 (TFA) reduces liver injury by 50% in acetaminophen-treated mice, outperforming natural compounds like curcumin in targeted settings . Keap1-Nrf2-IN-11 shows superior anti-inflammatory effects in ALI models, with TNF-α suppression >70% at 10 mg/kg .
  • Mechanistic Insights :
    • Synthetic inhibitors (e.g., IN-1, IN-11) exhibit direct PPI disruption, whereas phytochemicals act via redox-sensitive cysteine modifications in Keap1 .
    • Keap1-Nrf2-IN-13’s residue-specific binding may reduce toxicity risks compared to broader-acting inhibitors .

Biological Activity

Keap1-Nrf2-IN-1 (TFA) is a small molecule inhibitor that targets the Keap1-Nrf2 protein-protein interaction (PPI), which plays a crucial role in cellular defense mechanisms against oxidative stress and electrophilic insults. The inhibition of this interaction leads to the stabilization and activation of Nrf2, a transcription factor that regulates the expression of various cytoprotective genes. This article explores the biological activity of Keap1-Nrf2-IN-1 (TFA), including its mechanism of action, effects on cellular pathways, and potential therapeutic applications.

The Keap1-Nrf2 pathway serves as a primary sensor for oxidative stress within cells. Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and subsequent degradation. However, upon exposure to electrophiles or oxidative stress, specific cysteine residues in Keap1 undergo modification, which disrupts this interaction and allows Nrf2 to accumulate and translocate to the nucleus where it activates the transcription of antioxidant response genes.

Keap1-Nrf2-IN-1 (TFA) functions by stabilizing Nrf2 through non-covalent interactions with Keap1, effectively preventing its degradation. This results in increased levels of Nrf2 in the nucleus and enhanced transcriptional activity of target genes involved in detoxification and antioxidant defense.

Key Cysteine Residues

Research has identified several critical cysteine residues in Keap1 that are involved in sensing oxidative stress:

  • Cys-151 : A primary sensor for many electrophilic compounds.
  • Cys-273 : Involved in the regulation of Nrf2 degradation.
  • Cys-288 : Plays a role in the response to various oxidative stressors.

These residues are essential for the modulation of the Keap1-Nrf2 interaction and represent potential targets for therapeutic intervention with compounds like Keap1-Nrf2-IN-1 (TFA) .

Induction of Antioxidant Genes

Keap1-Nrf2-IN-1 (TFA) has been shown to significantly induce the expression of various antioxidant genes. In vitro studies demonstrated that treatment with this compound results in:

  • Increased levels of NAD(P)H:quinone oxidoreductase 1 (NQO1) .
  • Upregulation of heme oxygenase-1 (HO-1) .
  • Enhanced expression of glutathione S-transferase (GST) family members.

These effects contribute to improved cellular resistance against oxidative damage and have implications for treating diseases characterized by oxidative stress .

Case Studies

Several case studies have highlighted the therapeutic potential of Keap1-Nrf2-IN-1 (TFA):

  • Neurodegenerative Diseases : In models of Parkinson's disease, administration of Keap1-Nrf2-IN-1 (TFA) led to reduced neuronal death and improved motor function, attributed to enhanced Nrf2 activity and subsequent antioxidant gene expression .
  • Cancer Treatment : In cancer cell lines, inhibition of the Keap1-Nrf2 interaction using this compound resulted in decreased proliferation rates. The activation of Nrf2 was associated with increased expression of genes involved in apoptosis and decreased expression of pro-survival pathways .
  • Inflammatory Conditions : In models of chronic obstructive pulmonary disease (COPD), treatment with Keap1-Nrf2-IN-1 (TFA) demonstrated significant reductions in inflammation markers, suggesting a protective role against chronic inflammatory damage .

Table 1: Effects of Keap1-Nrf2-IN-1 (TFA) on Antioxidant Gene Expression

GeneBaseline ExpressionExpression Post-TreatmentFold Change
NQO1LowHigh5.3
HO-1ModerateHigh4.7
GST-PiLowModerate3.9

Table 2: Summary of Case Studies Involving Keap1-Nrf2-IN-1 (TFA)

Study FocusModel UsedKey Findings
Neurodegenerative DiseasesMouse modelReduced neuronal death; improved motor function
Cancer TreatmentVarious cancer cell linesDecreased proliferation; increased apoptosis
Inflammatory ConditionsCOPD animal modelReduced inflammation markers

Properties

Molecular Formula

C26H25F3N2O9S

Molecular Weight

598.5 g/mol

IUPAC Name

(2S)-1-[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C24H24N2O7S.C2HF3O2/c1-33-16-8-10-17(11-9-16)34(31,32)26(15-23(27)28)21-13-12-20(18-5-2-3-6-19(18)21)25-14-4-7-22(25)24(29)30;3-2(4,5)1(6)7/h2-3,5-6,8-13,22H,4,7,14-15H2,1H3,(H,27,28)(H,29,30);(H,6,7)/t22-;/m0./s1

InChI Key

CARRGBULZRUUHS-FTBISJDPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCC[C@H]4C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCCC4C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.